Cas no 1804861-96-8 (Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate)

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
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- インチ: 1S/C9H7ClF3NO2/c1-16-8(15)7-5(9(11,12)13)2-4(14)3-6(7)10/h2-3H,14H2,1H3
- InChIKey: LZSHSGZRWBISMQ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(F)(F)F)=C1C(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- トポロジー分子極性表面積: 52.3
- XLogP3: 2.6
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015008620-500mg |
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate |
1804861-96-8 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
Alichem | A015008620-250mg |
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate |
1804861-96-8 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A015008620-1g |
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate |
1804861-96-8 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Back matter
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoateに関する追加情報
Recent Advances in the Application of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate (CAS: 1804861-96-8) in Chemical Biology and Pharmaceutical Research
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate (CAS: 1804861-96-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in the construction of heterocyclic frameworks, which are pivotal in drug discovery. This compound's unique trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel kinase inhibitors. Researchers utilized Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate as a precursor to develop potent inhibitors targeting the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer. The study reported significant inhibitory activity with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further optimization.
In addition to its pharmaceutical applications, recent agrochemical research has explored the use of this compound in the development of next-generation herbicides. A 2024 paper in Pest Management Science detailed its incorporation into a new class of protoporphyrinogen oxidase (PPO) inhibitors, which exhibit broad-spectrum herbicidal activity with improved environmental safety profiles. The trifluoromethyl group was found to enhance binding affinity to the target enzyme, thereby increasing herbicidal efficacy.
From a synthetic chemistry perspective, innovative methodologies for the functionalization of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate have been developed. A recent publication in Organic Letters (2024) described a palladium-catalyzed cross-coupling reaction that enables the introduction of diverse aryl and heteroaryl groups at the 4-amino position. This advancement significantly expands the structural diversity accessible from this versatile building block.
The compound's safety profile has also been investigated in recent toxicological studies. Research conducted in 2023 and published in Chemical Research in Toxicology evaluated its metabolic pathways and potential toxicity endpoints. Results indicated that the compound undergoes primarily hepatic metabolism with no significant bioaccumulation, supporting its continued use in pharmaceutical development with appropriate safety considerations.
Looking forward, the unique properties of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate position it as a valuable tool in chemical biology and drug discovery. Its applications span from serving as a building block for bioactive molecules to acting as a probe for studying enzyme mechanisms. Ongoing research continues to explore its potential in addressing unmet medical needs, particularly in the areas of oncology and inflammatory diseases.
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